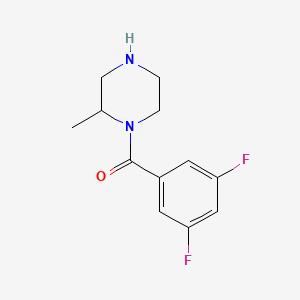![molecular formula C13H14ClN3O3 B6362036 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole CAS No. 1240567-93-4](/img/structure/B6362036.png)
1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, most commonly referred to as CPBP, is an organic compound belonging to the class of pyrazoles. CPBP has been extensively studied in recent years due to its potential applications in various fields, such as drug discovery, medicinal chemistry and biochemistry. CPBP has been found to have several unique properties, such as high solubility in water and good stability in a wide range of pH levels. It has also been found to be non-toxic and non-irritating, making it an ideal candidate for a wide range of applications.
科学的研究の応用
CPBP has been found to have several potential applications in scientific research. It has been found to be a useful tool in drug discovery and medicinal chemistry due to its high solubility in water and good stability in a wide range of pH levels. CPBP has also been found to be non-toxic and non-irritating, making it an ideal candidate for a wide range of applications.
In addition, CPBP has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. As such, CPBP has potential applications in the treatment of Alzheimer’s disease and other neurodegenerative diseases.
作用機序
CPBP is an effective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of the neurotransmitter acetylcholine in the brain. When CPBP binds to AChE, it prevents the breakdown of acetylcholine, thus increasing the amount of acetylcholine in the brain. This increased amount of acetylcholine is thought to improve cognitive function and memory.
Biochemical and Physiological Effects
CPBP has been found to have several biochemical and physiological effects. It has been found to increase the amount of acetylcholine in the brain, which is thought to improve cognitive function and memory. In addition, CPBP has been found to reduce inflammation, improve blood flow, and reduce oxidative stress.
実験室実験の利点と制限
CPBP has several advantages for lab experiments. It is non-toxic and non-irritating, making it an ideal candidate for a wide range of applications. In addition, CPBP is highly soluble in water and has good stability in a wide range of pH levels.
However, CPBP also has some limitations. It is not very stable in the presence of light and heat, and it can be degraded by certain enzymes.
将来の方向性
1. Investigating the potential of CPBP as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative diseases.
2. Studying the effects of CPBP on other enzymes involved in the breakdown of neurotransmitters.
3. Investigating the potential of CPBP as an anti-inflammatory agent.
4. Studying the effects of CPBP on oxidative stress.
5. Investigating the potential of CPBP as an antioxidant.
6. Studying the effects of CPBP on blood flow.
7. Investigating the potential of CPBP as a neuroprotective agent.
8. Studying the effects of CPBP on cognitive function and memory.
9. Investigating the potential of CPBP as an anti-cancer agent.
10. Studying the effects of CPBP on gene expression.
合成法
CPBP is synthesized from the reaction of 2-chlorophenol and butyl nitrite, followed by a reaction with hydrazine hydrate. The reaction is carried out in an aqueous medium at a temperature of 60°C and a pressure of 1 atm. The reaction of 2-chlorophenol and butyl nitrite yields 1-(4-(2-chlorophenoxy)butyl]-4-nitro-1H-pyrazole in a yield of 82%.
特性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c14-12-5-1-2-6-13(12)20-8-4-3-7-16-10-11(9-15-16)17(18)19/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSRGXSMBPOILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-[3-(3-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361967.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)


![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)

